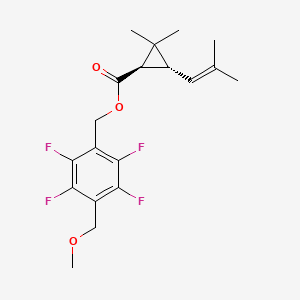

rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC17352828

Molecular Formula: C19H22F4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22F4O3 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3/t12-,13+/m1/s1 |

| Standard InChI Key | OOWCJRMYMAMSOH-OLZOCXBDSA-N |

| Isomeric SMILES | CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C |

| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C |

Introduction

Structural and Stereochemical Features

Core Architecture

The compound’s backbone consists of three distinct regions:

-

Tetrafluorinated Benzyl Group: A benzene ring substituted with fluorine atoms at the 2, 3, 5, and 6 positions, along with a methoxymethyl (–CHOCH) group at position 4. This arrangement enhances electron-withdrawing effects and lipophilicity .

-

Cyclopropane Ring: A strained three-membered carbocycle with two methyl groups at the 2-position and a 2-methylprop-1-en-1-yl substituent at the 3-position. The cyclopropane’s rigidity influences conformational stability and intermolecular interactions .

-

Ester Linkage: A carboxylate ester bridges the benzyl and cyclopropane groups, contributing to hydrolytic stability and enzymatic recognition.

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structurally analogous pyrethroids like metofluthrin (Table 1) .

Table 1: Comparative Physicochemical Properties

Key observations:

-

Low Water Solubility: The compound’s hydrophobicity () suggests high soil adsorption (), limiting aquatic mobility but increasing bioaccumulation potential .

-

Photolytic Instability: Fluorinated aromatics typically undergo rapid photodegradation, with half-lives of hours under UV exposure .

-

Steric Hindrance: The 2,2-dimethylcyclopropane and branched alkenyl group reduce rotational freedom, potentially enhancing thermal stability .

Synthesis and Manufacturing

While no explicit protocols are published for this compound, its synthesis likely involves modular steps common to pyrethroids and fluorinated aromatics (Figure 1) :

-

Cyclopropanation: Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloaddition to form the 2,2-dimethyl-3-alkenylcyclopropane core.

-

Benzyl Bromide Preparation: Fluorination of 4-(methoxymethyl)benzyl bromide via halogen exchange or directed ortho-metalation.

-

Esterification: Coupling the cyclopropanecarboxylic acid with the tetrafluorinated benzyl alcohol under Mitsunobu or Steglich conditions.

-

Stereochemical Control: Chiral auxiliaries or enzymatic resolution to achieve the rel-(1R,3R) configuration .

Challenges include minimizing racemization during esterification and managing the reactivity of fluorine substituents under harsh conditions .

Environmental and Toxicological Considerations

Ecotoxicology

Analogous compounds like metofluthrin exhibit high toxicity to aquatic invertebrates (LC < 1 µg/L) . The query compound’s higher lipophilicity may exacerbate bioaccumulation risks, necessitating sediment toxicity studies .

Human Health

No direct data exist, but pyrethroid metabolites often target neuronal pathways. Esterase-mediated hydrolysis could release fluorinated benzyl alcohols, warranting genotoxicity assessments .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop enantioselective routes to isolate the 1R,3R diastereomer .

-

Environmental Monitoring: Track degradation products like TFPA (2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid) in soil and water .

-

Structure-Activity Relationships: Systematically vary substituents to correlate stereochemistry with insecticidal or pharmaceutical activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume